N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 2-fluorophenyl substituent, an isobutyryl group, and a methanesulfonamide moiety. Pyrazoline scaffolds are widely studied in medicinal chemistry due to their bioactivity, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N-[2-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORZBPJVWTZJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 403.47 g/mol. Its structure includes a sulfonamide functional group, which is associated with various biological activities, particularly antibacterial and anti-inflammatory properties. The presence of the fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets.
Potential Therapeutic Applications
Case Studies and Experimental Data
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In Vitro Studies :
- Preliminary studies indicate that sulfonamide-pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro.
-
Molecular Docking Studies :
- Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. Results suggest that it may interact favorably with proteins involved in inflammation and cancer progression.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-methylphenyl)methanesulfonamide | Structure | Simpler structure, lacks fluorine |
| 4-Amino-N-benzenesulfonamide | Structure | Known antibacterial properties |
| N-[2-(4-chlorophenyl)-2-methylpropanoyl]-methanesulfonamide | Structure | Contains a chlorinated phenyl group |
The comparative analysis highlights the unique structural features of this compound, which may contribute to enhanced biological activity compared to simpler sulfonamides.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest analog identified is N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CCG-28511, CAS 851719-26-1) . While both compounds share a dihydropyrazole core, isobutyryl group, and methanesulfonamide substituent, critical differences include:
- Substituent on the phenyl ring : The target compound has a 2-fluorophenyl group, whereas CCG-28511 features a 2-methylphenyl group.
- Position of substitution : The fluorophenyl group in the target compound may alter electronic properties and steric effects compared to the methyl-substituted analog.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Fluorine vs. In contrast, the 2-methylphenyl group increases lipophilicity and may improve membrane permeability .
- Crystallographic Insights : SHELXL refinements of similar compounds suggest that fluorine substituents reduce torsional flexibility in the phenyl ring due to stronger C–F dipole interactions, whereas methyl groups allow greater rotational freedom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
